molecular formula C12H10N2O3S2 B2416759 (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid CAS No. 886131-90-4

(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid

Cat. No.: B2416759
CAS No.: 886131-90-4
M. Wt: 294.34
InChI Key: CZFXDWXCICVQTH-ALCCZGGFSA-N
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Description

(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a thiophene ring and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological targets can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: Similar in its use as a building block in organic synthesis.

    Ammonium compounds: Share some chemical properties but differ significantly in structure and applications.

Uniqueness

(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid is unique due to its combination of a thiophene ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-methyl-4-oxo-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S2/c1-7(5-10(15)16)11(17)14-12-13-8(6-19-12)9-3-2-4-18-9/h2-6H,1H3,(H,15,16)(H,13,14,17)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXDWXCICVQTH-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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